molecular formula C8H11NO3 B13674268 Ethyl 2-amino-4-methylfuran-3-carboxylate

Ethyl 2-amino-4-methylfuran-3-carboxylate

Cat. No.: B13674268
M. Wt: 169.18 g/mol
InChI Key: VCUWXCANFVTCBY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylfuran-3-carboxylate is a heterocyclic compound that belongs to the furan family This compound is characterized by a furan ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-amino-4-methylfuran-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 2-amino-4-methylfuran-3-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-amino-4-methylfuran-3-carboxylate

InChI

InChI=1S/C8H11NO3/c1-3-11-8(10)6-5(2)4-12-7(6)9/h4H,3,9H2,1-2H3

InChI Key

VCUWXCANFVTCBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1C)N

Origin of Product

United States

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